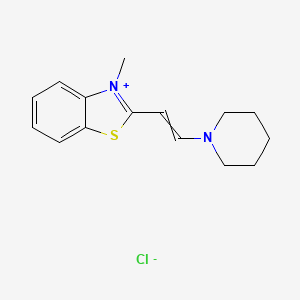
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride: is a chemical compound with the molecular formula C15H19ClN2S and a molecular weight of 294.84 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a piperidinovinyl group and a methyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride typically involves the reaction of 2-methylbenzothiazole with 2-piperidinovinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .
科学的研究の応用
Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .
作用機序
The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
- 2-Methylbenzothiazole
- 2-Piperidinovinyl chloride
- Benzothiazole derivatives
Uniqueness: 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is unique due to its specific structural features and chemical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for various research applications .
生物活性
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is a synthetic compound that has garnered attention in biological research for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H16ClN2S
- Molecular Weight : 284.80 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biological pathways, potentially influencing cellular processes such as apoptosis and cell proliferation. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain signaling pathways involved in cancer progression and other diseases.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Case Studies and Research Findings
- Anticancer Studies :
- Molecular Docking Studies :
- Comparative Analysis :
Data Table: Biological Activities of Related Compounds
特性
CAS番号 |
63512-55-0 |
|---|---|
分子式 |
C15H19ClN2S |
分子量 |
294.8 g/mol |
IUPAC名 |
3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1 |
InChIキー |
IISUOAKTJZTCTI-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















